Aspterric acid
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification
This compound is systematically classified under the International Union of Pure and Applied Chemistry nomenclature as (5S,8R,9R)-4-propan-2-ylidene-10-oxatricyclo[7.2.1.01,5]dodecane-8-carboperoxoic acid. This complex nomenclature reflects the compound's intricate tricyclic structure and specific stereochemical configuration. Alternative systematic names include the more descriptive designation of 1H-3,9a-Methanocyclopent(c)oxocin-4-carboxylic acid, octahydro-4-hydroxy-7-(1-methylethylidene)-, (3R,4R,6aS,9aS)-. The compound is also referenced in chemical databases with the Chemical Abstracts Service registry number 67309-95-9, providing a unique identifier for literature and commercial purposes.
The systematic classification places this compound within the broader category of carotane-type sesquiterpenoids, specifically characterized by its tricyclic framework incorporating an oxatricyclo structure. This structural classification distinguishes it from other sesquiterpenoids through its unique arrangement of carbon atoms and the presence of an ether bridge within the tricyclic system. The compound belongs to the family of organic compounds known as alpha hydroxy acids and derivatives, characterized by the presence of a carboxylic acid substituted with a hydroxyl group on the adjacent carbon.
Molecular Formula and Stereochemical Configuration
The molecular formula of this compound is established as C15H22O4, corresponding to a molecular weight of 266.33 grams per mole. This composition reveals the compound's sesquiterpenoid nature, containing fifteen carbon atoms arranged in a highly organized tricyclic framework. The molecular structure incorporates four oxygen atoms distributed across hydroxyl, carboxylic acid, and ether functionalities, contributing to the compound's chemical reactivity and biological activity.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C15H22O4 |
| Molecular Weight | 266.33 g/mol |
| Chiral Centers | 4 |
| Total Atom Count | 41 |
| Bond Count | 43 |
| Formal Charge | 0 |
The stereochemical configuration of this compound is precisely defined through four chiral centers, designated as (5S,8R,9R) in the systematic nomenclature. This specific three-dimensional arrangement is crucial for the compound's biological activity and represents the naturally occurring enantiomeric form isolated from fungal sources. The absolute configuration was definitively established through X-ray crystallographic analysis of the p-bromobenzoate derivative, confirming the stereochemical assignments.
The compound exhibits a complex three-dimensional architecture featuring an oxatricyclo[7.2.1.01,5]dodecane core structure with an isopropylidene substituent and a carboperoxoic acid functional group. The stereochemical notation indicates the spatial orientation of substituents around each chiral center, with S and R designations following the Cahn-Ingold-Prelog priority rules. This precise stereochemical definition is essential for understanding the compound's interaction with biological targets and its mechanism of action.
Crystallographic Analysis and Three-Dimensional Conformational Studies
Crystallographic investigations of this compound have provided detailed insights into its solid-state structure and molecular geometry. The definitive structural determination was achieved through X-ray crystal analysis of the p-bromobenzoate derivative, which confirmed both the molecular architecture and absolute stereochemical configuration. This crystallographic study revealed the compound's tricyclic framework with precise bond lengths, bond angles, and torsional parameters.
The crystal structure analysis demonstrates that this compound adopts a rigid tricyclic conformation in the solid state, with the oxatricyclo framework maintaining a well-defined three-dimensional geometry. The ether bridge connecting the tricyclic system constrains the molecular flexibility, resulting in a relatively fixed conformational state. This structural rigidity is significant for understanding the compound's binding interactions with target proteins, particularly dihydroxy acid dehydratase.
Computational conformational studies complement the crystallographic data by exploring the compound's behavior in solution and its potential conformational flexibility. Three-dimensional conformer analysis indicates that this compound maintains its essential tricyclic architecture across different environments, with minimal conformational variation. The structural rigidity imposed by the tricyclic framework and ether bridge limits the compound to a narrow range of low-energy conformations, supporting its specific biological activity profile.
Recent structural biology investigations have provided detailed insights into this compound's binding mode through complex crystal structures with its target enzyme dihydroxy acid dehydratase. The complex structure reveals how the compound's three-dimensional architecture complementarily fits within the enzyme's active site, with the hydroxycarboxylic acid group mimicking the natural substrate binding while the hydrophobic tricyclic framework occupies the substrate entrance cavity.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared) for Structural Elucidation
Nuclear Magnetic Resonance spectroscopy has been instrumental in elucidating the detailed structure of this compound, providing comprehensive information about its molecular connectivity and stereochemistry. Proton Nuclear Magnetic Resonance spectroscopy (500 MHz, CDCl3) reveals characteristic signals corresponding to the compound's diverse hydrogen environments. The spectrum displays distinctive patterns for the isopropylidene group, with methyl protons appearing as singlets in the aliphatic region, while the tricyclic framework protons exhibit complex multipicity patterns reflecting the rigid molecular geometry.
| Nuclear Magnetic Resonance Parameter | Observation |
|---|---|
| Proton Nuclear Magnetic Resonance (500 MHz, CDCl3) | Complex multicyclic pattern with isopropylidene signals |
| Carbon-13 Nuclear Magnetic Resonance (125 MHz, CDCl3) | Fifteen distinct carbon environments |
| Heteronuclear Single Quantum Correlation | Confirmed carbon-hydrogen connectivity |
| Heteronuclear Multiple Bond Correlation | Established long-range coupling patterns |
Carbon-13 Nuclear Magnetic Resonance spectroscopy (125 MHz, CDCl3) confirms the presence of fifteen distinct carbon environments, consistent with the molecular formula C15H22O4. The spectrum reveals signals characteristic of carboxylic acid carbonyls, ether carbons, quaternary carbons within the tricyclic framework, and the isopropylidene carbons. The chemical shift patterns provide detailed information about the electronic environment of each carbon atom, supporting the proposed structural assignments.
Two-dimensional Nuclear Magnetic Resonance techniques, including Heteronuclear Single Quantum Correlation and Heteronuclear Multiple Bond Correlation experiments, have been employed to establish connectivity patterns and confirm structural assignments. These advanced spectroscopic methods provide definitive evidence for the tricyclic architecture and the positioning of functional groups within the molecular framework.
Mass spectrometry analysis confirms the molecular weight of this compound as 266.33, consistent with the molecular formula C15H22O4. Electron ionization mass spectrometry provides fragmentation patterns that support the proposed structure, with characteristic fragment ions corresponding to the loss of functional groups and rearrangement reactions typical of the tricyclic sesquiterpenoid framework. The mass spectroscopic data complement the Nuclear Magnetic Resonance assignments and provide additional structural confirmation.
Infrared spectroscopy reveals characteristic absorption bands corresponding to the compound's functional groups, including broad hydroxyl stretching vibrations, carbonyl stretching of the carboxylic acid group, and C-H stretching vibrations of the aliphatic framework. These spectroscopic signatures provide fingerprint identification of this compound and confirm the presence of key functional groups essential for its biological activity.
Properties
IUPAC Name |
(5S,8R,9R)-4-propan-2-ylidene-10-oxatricyclo[7.2.1.01,5]dodecane-8-carboperoxoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-9(2)10-5-6-15-7-13(18-8-15)11(14(16)19-17)3-4-12(10)15/h11-13,17H,3-8H2,1-2H3/t11-,12+,13-,15?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVWWAIZPPESMM-WORDMNGFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCC23C1CCC(C(C2)OC3)C(=O)OO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1CCC23[C@H]1CC[C@H]([C@@H](C2)OC3)C(=O)OO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67309-95-9 | |
| Record name | Aspterric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067309959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Microbial Host: Yarrowia lipolytica
Yarrowia lipolytica, an oleaginous yeast, has been identified as a promising microbial platform for aspterric acid biosynthesis due to its high acetyl-CoA flux, which is a key precursor in terpene biosynthesis. The biosynthetic pathway involves the heterologous expression of four this compound synthesis genes (ast A, B, C, and D) derived from Aspergillus terreus, along with overexpression of rate-limiting enzymes in the mevalonate pathway such as HMG-CoA reductase (HMGCR) and farnesyl pyrophosphate synthase (FPPS) to enhance terpenoid production.
Genetic Engineering Strategy
- Gene Integration: The ast genes and self-resistance gene astD (encoding a DHAD homolog insensitive to this compound) are markerlessly integrated into five genomic loci of Y. lipolytica to maintain auxotrophy and allow further genetic modifications.
- Pathway Enhancement: Overexpression of HMGCR and FPPS increases the flux of acetyl-CoA towards isoprenoid precursors IPP and DMAPP, which are converted into sesquiterpenes like this compound.
- Strain Construction: Four engineered strains combining different gene sets were developed: 2A ABCD (AD2), TPS ABCD (ADT), 2A MVL ABCD (AM2), and TPS MVL ABCD (AMT).
Summary Table of Microbial Preparation
| Parameter | Details |
|---|---|
| Microbial Host | Yarrowia lipolytica |
| Genetic Constructs | ast A, B, C, D genes + HMGCR and FPPS overexpression |
| Key Pathway | Mevalonate pathway → IPP/DMAPP → Sesquiterpene (this compound) |
| Culture Conditions | Synthetic defined media with 2% glucose |
| Extraction Solvent | Methanol:Acetonitrile:Water (40:40:20) or Ethyl acetate |
| Detection Method | LC-MS with retention time and m/z matching this compound standard |
| Production Yield | ~20 mg/L in S. cerevisiae; variable in Y. lipolytica strains |
| Challenges | Partial pathway expression; production of isomeric metabolites instead of this compound |
Organic Synthetic Approaches
Gold(I)-Catalyzed Tandem Cycloisomerization/(4 + 3) Cycloaddition
Recent advances in organic synthesis have enabled the preparation of this compound via a gold(I)-catalyzed tandem cycloisomerization and formal (4 + 3) cycloaddition reaction, which constructs the bicyclo[5.3.0]decane core characteristic of daucanes, the family of sesquiterpenes to which this compound belongs.
- Key Step: The gold(I)-catalyzed tandem reaction forms the hydroazulene skeleton efficiently.
- Subsequent Transformations: Suárez radical cyclization is used to complete the synthesis of this compound from intermediate compounds.
- Significance: This method provides a concise and divergent synthetic route to this compound and related natural products, enabling access to analogs for biological evaluation.
Synthetic Route Highlights
| Step | Description |
|---|---|
| Cycloisomerization/(4 + 3) | Gold(I)-catalyzed formation of bicyclic core |
| Epoxidation/SN2′ Cyclization | Vanadium-catalyzed tandem reaction used in related daucane syntheses |
| Radical Cyclization | Suárez radical cyclization finalizes this compound structure |
| Outcome | Efficient access to this compound and related sesquiterpenes |
Comparative Analysis of Preparation Methods
| Aspect | Microbial Biosynthesis (Y. lipolytica) | Organic Synthesis (Gold(I)-Catalyzed) |
|---|---|---|
| Starting Material | Glucose/Acetyl-CoA via engineered yeast metabolism | Synthetic organic precursors |
| Key Techniques | Genetic engineering, fermentation, metabolic pathway optimization | Catalysis, tandem cycloisomerization, radical cyclization |
| Yield | Moderate (~20 mg/L reported in yeast; variable in Y. lipolytica) | Variable, dependent on synthetic route efficiency |
| Scalability | Potentially scalable via fermentation | Limited scalability; more suited for research scale |
| Structural Control | Dependent on enzyme specificity and pathway flux | High stereochemical control via synthetic steps |
| Challenges | Pathway expression, metabolite detection, byproduct formation | Catalyst availability, reaction optimization |
Chemical Reactions Analysis
Types of Reactions: Aspterric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Herbicidal Properties
Aspterric acid is primarily recognized for its efficacy as a herbicide. It functions by inhibiting dihydroxyacid dehydratase (DHAD), an enzyme crucial to the branched-chain amino acid (BCAA) biosynthetic pathway in plants. This pathway is essential for plant growth and development but is absent in animals, making this compound a promising candidate for selective herbicide development without affecting animal health.
- Mechanism of Action : this compound specifically targets DHAD, disrupting the BCAA pathway and thereby inhibiting plant growth at low concentrations (effective as low as 250 μM) without cytotoxic effects on human cell lines .
- Resistance Gene : The astD gene from Aspergillus terreus provides a mechanism for developing herbicide-resistant crops. Transgenic plants expressing this gene showed significant resistance to this compound, facilitating the use of this herbicide in agriculture while managing resistance issues in weeds .
Sustainable Production Methods
The biosynthesis of this compound has been explored using microbial platforms, particularly the yeast Yarrowia lipolytica. This approach aims to create a sustainable production system for this compound.
- Genetic Engineering : Researchers have attempted to integrate the four ast genes (astA, astB, astC, astD) into Yarrowia lipolytica to enhance its production capabilities. However, initial attempts faced challenges, yielding isomers instead of this compound .
- Future Directions : Continued efforts are directed toward optimizing metabolic pathways and overcoming bottlenecks in terpenoid synthesis to improve yields of this compound through engineered strains .
Broader Agricultural Applications
Beyond its use as a herbicide, this compound's unique properties may lend themselves to other agricultural applications.
- Weed Management : The introduction of this compound into weed management strategies could provide an alternative to conventional herbicides that often lead to resistance issues. Its specific targeting of plant enzymes makes it an attractive option for integrated pest management .
- Crop Protection : The ability of this compound to inhibit specific plant growth processes opens avenues for developing crop protection agents that minimize harm to non-target species while effectively controlling weed populations .
Case Studies and Research Findings
Several studies have documented the effectiveness and potential applications of this compound:
Mechanism of Action
Aspterric acid exerts its effects by inhibiting the dihydroxyacid dehydratase enzyme in the branched-chain amino acid pathway. This inhibition disrupts the synthesis of essential amino acids, leading to the cessation of plant growth. The molecular targets and pathways involved include the branched-chain amino acid pathway and the dihydroxyacid dehydratase enzyme .
Comparison with Similar Compounds
Glutamic Acid
Glutamic acid (C₅H₉NO₄) shares a carboxylic acid side chain with aspartic acid but has an additional methylene group, altering its biochemical behavior:
- Structural Mimicry : Aspartic acid more closely resembles phosphoserine than glutamic acid due to shorter side-chain length, enabling effective substitution in phosphorylation mimicry (e.g., PfCRT mutants in Plasmodium falciparum) .
- Enzyme Interactions : In uPA inhibitors, charged groups (e.g., isothiourea) form salt bridges with aspartic acid 187. Glutamic acid’s longer side chain reduces proximity to active-site residues, diminishing binding affinity .
- Metabolic Roles : Both acids are key neurotransmitters, but glutamic acid dominates excitatory signaling, while aspartic acid is less abundant in synaptic vesicles .
Table 1 : Structural and Functional Comparison of Aspartic Acid and Glutamic Acid
| Property | Aspartic Acid | Glutamic Acid |
|---|---|---|
| Side Chain Length | 2 carbons | 3 carbons |
| pKa (Side Chain) | 3.9 | 4.3 |
| Role in Phosphorylation | High mimicry of pSer | Low mimicry of pSer |
| Ki in uPA Inhibition* | 0.033 µM (compound 5c) | Not applicable |
Asparagine and Glutamine
Asparagine (C₄H₈N₂O₃) and glutamine (C₅H₁₀N₂O₃) are amidated derivatives of aspartic and glutamic acids, respectively:
- Biosynthetic Roles : Asparagine acts as a nitrogen storage molecule in plants, while aspartic acid directly contributes to pyrimidine biosynthesis .
- Thermal Stability : Asparagine’s amide group reduces protein aggregation under stress, unlike aspartic acid, which may promote denaturation via charge repulsion .
Functional Comparison in Enzyme Systems
Role in Serine Proteases
Aspartic acid 189 in uPA’s S1 pocket is critical for substrate binding. Comparative studies of uPA inhibitors reveal:
- Charged vs. Uncharged Groups : Isothiourea-containing inhibitors (e.g., compound 5c) form salt bridges with aspartic acid 189 (Ki = 0.033 µM), outperforming bromine-substituted analogs (Ki = 9 µM) by ~300-fold .
- Hydrophobic Modifications : Adding benzamide groups to bromoalkoxy inhibitors (e.g., compound 8b) improved Ki to 0.034 µM, suggesting flexibility in aspartic acid interactions .
Table 2 : Inhibitor Efficacy in uPA Binding
| Compound | Substituent | Ki (µM) | Interaction with Asp189 |
|---|---|---|---|
| 4d | 3-Bromoalkoxy | 9 | 2.81–3.12 Å distance |
| 5c | 3-Isothiourea | 0.033 | 2.49 Å salt bridge |
| 8b | 7-Benzamide + bromine | 0.034 | 2.93–3.32 Å distance |
Isomerization and Stability
Aspartic acid is prone to isomerization (α- vs. β-forms), affecting peptide structure and function:
- α/β-Isomerization: In MCoTI-II cyclotides, isomerization at Asp-5 alters NOE patterns and chemical shifts, impacting tertiary structure .
- Synthetic Stability : Solid-phase synthesis of aspartic acid-containing peptides avoids isomerization when using thioanhydride intermediates, preserving stereochemical integrity .
Biochemical and Metabolic Context
- Microbial Metabolites : In pig hindgut microbiomes, aspartic acid levels decrease in resistant starch diets, unlike glutamic acid, highlighting distinct metabolic roles .
- Mutational Studies : Substituting aspartic acid 131 with asparagine (D131N) in lectins disrupts carbohydrate binding, underscoring its irreplaceability in specific motifs .
Biological Activity
Aspterric acid, a carotane-type sesquiterpene, is a natural product derived from the fungus Aspergillus terreus. This compound has garnered attention due to its diverse biological activities, particularly in agricultural and medicinal applications. This article explores the biological activity of this compound, including its synthesis, herbicidal properties, and effects on cellular processes.
Chemical Structure and Synthesis
This compound is characterized by its unique sesquiterpene structure. The synthesis pathway for this compound has been engineered in various microbial systems, notably Yarrowia lipolytica and Saccharomyces cerevisiae, to enhance production efficiency. Researchers have introduced specific gene clusters related to this compound biosynthesis into these organisms, achieving notable yields through optimized fermentation conditions.
Table 1: Summary of this compound Synthesis Pathways
| Organism | Gene Clusters Involved | Yield (mg/L) | Reference |
|---|---|---|---|
| Yarrowia lipolytica | astA, astB, astC, astD | N/A | |
| Saccharomyces cerevisiae | sesquiterpene cyclase from Aspergillus taichungensis | 33.21 |
Herbicidal Activity
This compound has been identified as a potent herbicide that targets dihydroxy-acid dehydratase, an enzyme critical for plant survival. Its application has shown effectiveness in inhibiting the germination and growth of several weed species.
Table 2: Herbicidal Effects of this compound on Various Weeds
| Weed Species | Germination Inhibition (%) | Root Growth Inhibition (%) | Reference |
|---|---|---|---|
| Amaranthus tricolor | 85 | 90 | |
| Portulaca oleracea | 78 | 88 | |
| Bidens pilosa | 80 | 85 | |
| Lolium perenne | 75 | 80 | |
| Leptochloa chinensis | 82 | 87 |
Cellular Effects
Recent studies have demonstrated that this compound can induce transdifferentiation of pancreatic alpha cells into beta cells in zebrafish models. This suggests potential therapeutic applications in diabetes treatment through regenerative medicine approaches.
Case Study: Transdifferentiation Induction
- Model Organism : Zebrafish
- Observed Effect : Induction of alpha-to-beta cell conversion
- Mechanism : Potential modulation of signaling pathways involved in cellular differentiation
- Reference :
Inhibition of Pollen Development
This compound has also been found to inhibit pollen development in Arabidopsis thaliana, affecting meiosis and microspore stages. This property may provide insights into plant reproductive biology and potential applications in controlling flowering times in crops.
Table 3: Inhibition Concentrations for Pollen Development
Q & A
Q. What integrated approaches are effective for studying this compound’s ecological roles in multi-species systems?
- Methodological Answer : Combine metagenomics (e.g., shotgun sequencing) with metabolomics (e.g., GC-MS) to profile microbial communities exposed to this compound. Use network analysis (e.g., Cytoscape) to map compound-microbe interactions and identify keystone species .
Methodological Notes
- Data Presentation : Use tables to summarize comparative bioactivity data (e.g., IC₅₀ values across cell lines) and figures for structural/mechanistic models. Ensure statistical significance indicators (e.g., asterisks) are clearly defined .
- Literature Integration : Critically evaluate primary sources for methodological rigor, prioritizing studies with transparent protocols and raw data availability .
- Ethical Compliance : Document informed consent for human-derived samples and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
